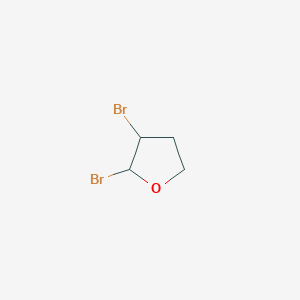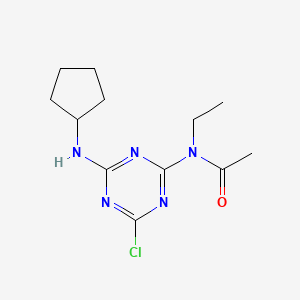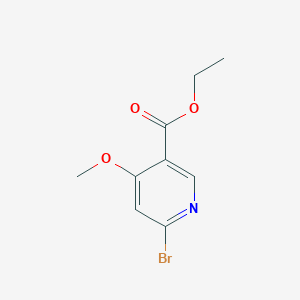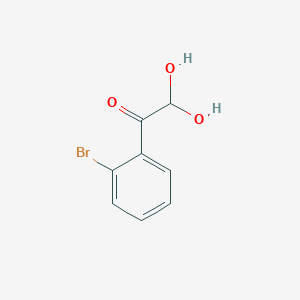
2,3-Dibromotetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromotetrahydrofuran is an organic compound with the molecular formula C4H6Br2O It is a derivative of tetrahydrofuran, where two hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromotetrahydrofuran can be synthesized through the bromination of tetrahydrofuran. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2,3-Dibromotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to tetrahydrofuran by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2,3-dihydrofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.
Major Products:
Substitution: Corresponding substituted tetrahydrofuran derivatives.
Reduction: Tetrahydrofuran.
Elimination: 2,3-Dihydrofuran.
科学的研究の応用
2,3-Dibromotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 2,3-dibromotetrahydrofuran exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, and the compound is converted back to tetrahydrofuran. The molecular targets and pathways involved vary based on the specific chemical context.
類似化合物との比較
2,3-Dichlorotetrahydrofuran: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodotetrahydrofuran: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorotetrahydrofuran: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 2,3-Dibromotetrahydrofuran is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are larger and more polarizable than chlorine and fluorine, making this compound more reactive in certain chemical reactions. This reactivity can be advantageous in specific synthetic applications where selective transformations are required.
特性
CAS番号 |
52911-58-7 |
|---|---|
分子式 |
C4H6Br2O |
分子量 |
229.90 g/mol |
IUPAC名 |
2,3-dibromooxolane |
InChI |
InChI=1S/C4H6Br2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |
InChIキー |
SJWJMCVIJLKQIT-UHFFFAOYSA-N |
正規SMILES |
C1COC(C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)


![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)


